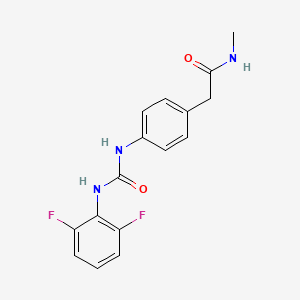

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide

Description

2-(4-(3-(2,6-Difluorophenyl)ureido)phenyl)-N-methylacetamide is a structurally complex acetamide derivative featuring a central ureido group bridging two aromatic systems: a 2,6-difluorophenyl moiety and a para-substituted phenyl ring. The acetamide group is N-methylated, enhancing its metabolic stability and lipophilicity compared to non-methylated analogs.

Properties

IUPAC Name |

2-[4-[(2,6-difluorophenyl)carbamoylamino]phenyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2/c1-19-14(22)9-10-5-7-11(8-6-10)20-16(23)21-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,22)(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJMXUNUVJTSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide typically involves the reaction of 2,6-difluoroaniline with an isocyanate derivative to form the ureido linkage. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and dimethylformamide (DMF), and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process, starting from commercially available precursors. The process includes steps such as nitration, reduction, and acylation to introduce the necessary functional groups. The final step involves the formation of the ureido linkage under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or nitro groups into the aromatic rings.

Scientific Research Applications

2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: The compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain proteins and enzymes, potentially leading to inhibition or modulation of their activity. The ureido linkage plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide with structurally or functionally related compounds, focusing on substituent effects, synthetic feasibility, and implied biological relevance.

Structural Analogues with Ureido Linkages

Compound 10c () Structure: 2-(4-((4-(4-(3-(2-(2,6-Difluorophenyl)-4-oxothiazolidin-3-yl)ureido)-2-fluorophenoxy)-6-methoxyquinolin-7-yl)oxy)piperidin-1-yl)-N-methylacetamide. Key Differences: Incorporates a thiazolidinone ring and quinoline moiety, introducing additional hydrogen-bonding and π-π stacking capabilities. The 2,6-difluorophenyl group is retained, but the extended heterocyclic framework likely enhances target affinity at the cost of synthetic complexity (HRMS: 712.2039 [M+H]+) . Implications: The thiazolidinone and quinoline groups may improve binding to kinase or protease targets compared to the simpler acetamide scaffold.

Compounds 10d–10f () Structures: Ethyl 2-(4-((2-(4-(3-(substituted phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetates. Key Differences: Replace the 2,6-difluorophenyl group with trifluoromethyl (10d, 10e) or chlorophenyl (10f) substituents. The thiazole ring and piperazine linker increase polarity and solubility (ESI-MS: 548.2 [M+H]+ for 10d and 10e) .

Benzothioamide Derivatives ()

Compounds 7i–7k

- Structures : 4-(3-(Substituted phenyl)ureido)benzothioamides.

- Key Differences : Replace the acetamide group with a benzothioamide, altering hydrogen-bonding capacity and lipophilicity. Substituents include phenyl (7i), 2-trifluoromethylphenyl (7j), and 4-chloro-3-trifluoromethylphenyl (7k) (ESI-MS: 272.2–374.2 [M+H]+) .

- Implications : Thioamide derivatives may exhibit distinct pharmacokinetics due to sulfur’s polarizability and reduced basicity compared to acetamides.

Chloroacetamide Herbicides ()

Alachlor and Pretilachlor Structures: Chloroacetamides with 2,6-diethylphenyl or 2,6-dimethylphenoxy groups. Key Differences: Lack ureido linkages and fluorinated aromatics but share the acetamide core. Designed as herbicides, these compounds prioritize lipophilicity for membrane penetration .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structure : Features a nitro group and methylsulfonyl substituent instead of the ureido linkage.

- Implications : Highlights the trade-off between urea-mediated hydrogen bonding and sulfonyl/nitro groups’ electronic effects.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorine vs. Chlorine : The 2,6-difluorophenyl group in the target compound likely offers superior metabolic stability and target affinity compared to chlorinated analogs (e.g., 7k, alachlor) due to fluorine’s smaller size and stronger electronegativity .

- Ureido Linkage : The urea bridge provides dual hydrogen-bonding capacity, a feature absent in sulfonyl or thioamide analogs (e.g., i), making it advantageous for interacting with polar biological targets .

- Synthetic Complexity : Compounds with extended heterocycles (e.g., 10c) show higher molecular weights and synthetic challenges, whereas the target compound’s simpler structure may favor scalable synthesis .

Biological Activity

The compound 2-(4-(3-(2,6-difluorophenyl)ureido)phenyl)-N-methylacetamide is a member of the class of urea derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on various research findings.

Chemical Structure

The molecular formula for this compound is . The presence of the difluorophenyl group is significant as it can enhance the lipophilicity and bioactivity of the compound.

Anticancer Activity

Recent studies have indicated that urea derivatives can exhibit anticancer properties. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines. A study demonstrated that related urea derivatives inhibited cell proliferation in human cancer cell lines such as HeLa and A549, with IC50 values indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 226 |

| This compound | A549 | 242.52 |

Enzyme Inhibition

Research has also highlighted the potential of this compound to act as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that the compound fits well into the active site of AChE, indicating potential for therapeutic applications in neurodegeneration .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The urea moiety facilitates hydrogen bonding with enzyme active sites.

- Lipophilicity : The difluorophenyl group enhances membrane permeability, allowing better cellular uptake and interaction with intracellular targets.

Case Studies

- In Vitro Studies : A series of in vitro assays demonstrated that related compounds exhibited significant inhibition of cancer cell growth. For example, derivatives showed IC50 values ranging from 100 to 300 µg/mL against various cancer types, suggesting a robust anticancer profile .

- In Silico Studies : Computational models have predicted that the compound could bind effectively to AChE with a binding affinity comparable to known inhibitors. This suggests a dual potential for both anticancer and neuroprotective activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.